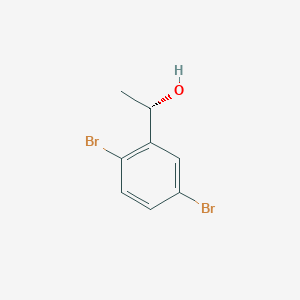

(1S)-1-(2,5-dibromophenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2O |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

(1S)-1-(2,5-dibromophenyl)ethanol |

InChI |

InChI=1S/C8H8Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |

InChI Key |

IGWSQRWTHJDQPK-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Br)Br)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)Br)O |

Origin of Product |

United States |

Contextual Overview of Chiral 1 Arylethanols As Organic Synthons

Chiral 1-arylethanols are a critically important class of compounds in organic synthesis, frequently employed as versatile chiral building blocks, or synthons. A synthon is an idealized fragment, usually an ion, that assists in the conceptual disconnection of a target molecule during retrosynthetic analysis. The actual chemical reagent that provides this fragment is known as the synthetic equivalent. Chiral 1-arylethanols serve as synthetic equivalents for chiral cations or radical intermediates at the benzylic position.

The value of these alcohols lies in the two reactive functional groups attached to the stereocenter: the hydroxyl group and the aryl group. The hydroxyl group can be readily transformed or used to direct subsequent reactions, while the aryl group can be modified through various aromatic substitution reactions. Their utility is widespread, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds where a specific stereoisomer is required for biological activity. The synthesis of enantiomerically pure 1-arylethanols is a well-established field, often achieved through the asymmetric reduction of the corresponding prochiral acetophenones using chiral catalysts or biocatalytic methods, such as enzymes.

Stereochemical Significance and Designations for 1s 1 2,5 Dibromophenyl Ethan 1 Ol

The stereochemistry of a molecule is crucial as different enantiomers can exhibit vastly different biological activities. The designation "(1S)" in (1S)-1-(2,5-dibromophenyl)ethan-1-ol specifies the absolute configuration at the chiral carbon center—the carbon atom bonded to the hydroxyl group.

According to the Cahn-Ingold-Prelog (CIP) priority rules:

The atoms directly attached to the chiral center are ranked by atomic number: Oxygen (-OH) is priority 1, the dibromophenyl-substituted carbon of the aromatic ring is priority 2, the methyl carbon (-CH3) is priority 3, and the hydrogen (-H) is priority 4.

When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction.

This counter-clockwise direction defines the stereocenter as 'S' (from the Latin sinister, meaning left).

Controlling this specific stereochemistry is a fundamental goal in any synthetic route targeting a single enantiomer of a drug or natural product. The ability to introduce this stereocenter reliably makes this compound a valuable chiral precursor.

Table 1: Chemical and Predicted Properties of this compound

| Property | Value |

| IUPAC Name | (1S)-1-(2,5-dibromophenyl)ethanol |

| Molecular Formula | C₈H₈Br₂O |

| Monoisotopic Mass | 277.8942 Da |

| SMILES | CC@@HO |

| InChIKey | IGWSQRWTHJDQPK-YFKPBYRVSA-N |

| XlogP (Predicted) | 2.8 |

| Predicted CCS ([M+H]⁺, Ų) | 138.4 |

Note: Predicted data obtained from PubChemLite. nih.gov

Research Trajectories and Academic Relevance of Halogenated Chiral Alcohols

Enantioselective Catalytic Transformations

The direct synthesis of a specific enantiomer, such as this compound, from its corresponding prochiral ketone, 2,5-dibromoacetophenone, represents a highly efficient and atom-economical approach. This is primarily achieved through the use of chiral catalysts that can differentiate between the two faces of the carbonyl group.

Asymmetric Transfer Hydrogenation for Chiral Alcohol Formation

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral ketones. liv.ac.uk This technique typically employs a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. The seminal work by Noyori and coworkers in the mid-1990s significantly advanced this field. liv.ac.uk

For the synthesis of this compound, various catalyst systems have been explored. Ruthenium(II) complexes bearing chiral ligands are particularly effective. These reactions are known for their high conversions and enantioselectivities under optimized conditions. For instance, C2-symmetric bis(phosphinite) ligands in combination with [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ have demonstrated high catalytic activity in the reduction of substituted acetophenones, achieving excellent conversions (96–99%) and moderate to good enantioselectivities. researchgate.net The mechanism often involves a metal-ligand bifunctional interaction where the hydride is transferred to the ketone. nih.gov

Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ / C2-symmetric bis(phosphinite) ligand | Substituted Acetophenones | 99 | 82 |

| Binuclear C2-symmetric half sandwich η⁶-p-cymene-Ru(II) complexes | Acetophenone derivatives | 96–99 | up to 60 |

This table presents a summary of results for similar reactions, as specific data for 2,5-dibromoacetophenone was not available in the provided search results.

Ruthenium-Catalyzed Asymmetric Reductions of Aryl Ketones

Ruthenium-catalyzed asymmetric hydrogenation is a highly effective method for producing enantiopure alcohols from aryl ketones. nih.gov Chiral diphosphine-RuCl₂-1,2-diamine complexes are prominent catalysts in these reactions, known for their high chemo- and enantioselectivity. nih.gov The choice of ligand is crucial and often tailored to the specific substrate to achieve optimal results. nih.gov

These hydrogenations typically proceed via a metal-ligand bifunctional mechanism, where an 18-electron RuH species is an intermediary. nih.gov The reaction conditions, such as hydrogen pressure and the acidity or basicity of the medium, can significantly influence the turnover rate. nih.gov Chiral half-sandwich ruthenium complexes derived from amino acids like proline have also been successfully employed as recyclable catalysts for the reduction of ketones to chiral alcohols, sometimes in aqueous media. ias.ac.in

Biocatalytic and Whole-Cell Mediated Reductions of 2,5-Dibromoacetophenone

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are adept at catalyzing the reduction of prochiral ketones with high enantioselectivity. nih.gov These reactions often utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as the reducing agents, which are regenerated in situ. nih.gov

Whole-cell biocatalysis leverages intact microbial cells, which contain the necessary enzymes and cofactor regeneration systems, making it a cost-effective approach. d-nb.info Various microorganisms, including yeast and bacteria, can be employed for the stereoselective reduction of ketones. unimi.itmdpi.com These biotransformations are prized for their ability to proceed under mild conditions and their high selectivity. nih.gov For instance, immobilized whole cells have been used in continuous flow reactors for the efficient production of chiral alcohols. unimi.it

Table 2: Examples of Biocatalytic Reductions

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| L. elongispurus whole cells | Phenylacetone | (S)-alcohol | Excellent | Excellent |

| A. sclerotiorum whole cells | Ketone 66 | (S)-alcohol 68 | >99 | >99 |

This table illustrates the potential of whole-cell biocatalysis for producing chiral alcohols from various ketones.

Classical and Modern Approaches to Chiral Resolution

Chiral resolution is a widely used technique for separating a racemic mixture of enantiomers. This approach involves converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

Diastereomeric Salt Formation and Crystallization Techniques

One of the most established methods for resolving racemic alcohols is through the formation of diastereomeric salts. advanceseng.com This process involves reacting the racemic alcohol with a chiral resolving agent, often a chiral acid or base, to form a pair of diastereomeric salts. advanceseng.com Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. hkust.edu.hk

The selection of the resolving agent and the crystallization solvent is critical for successful resolution and is often determined through screening. unchainedlabs.com After separation, the desired enantiomer is recovered by decomposing the diastereomeric salt. While effective, this method is often based on trial-and-error. aiche.org Understanding the solid-liquid phase equilibrium of the diastereomeric salt system can provide a more systematic approach. hkust.edu.hk

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate enantiomers. youtube.com In this method, an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net For racemic alcohols, this often involves an enantioselective acylation.

This process can be highly efficient, yielding products with high enantiomeric excess. mdpi.commdpi.com The reaction is typically stopped at around 50% conversion to achieve the highest possible enantiomeric purity for both the product and the remaining unreacted substrate. youtube.com A significant advantage of this method is the ability to reuse the enzyme, which can be immobilized to improve its stability and facilitate separation from the reaction mixture. mdpi.com

Non-Asymmetric Preparations and Precursor Chemistry

The synthesis of racemic 1-(2,5-dibromophenyl)ethan-1-ol is primarily achieved through two principal pathways starting from readily available precursors. These methods involve the reduction of a ketone or the addition of an organometallic reagent to an aldehyde. Both routes are efficient for producing the target secondary alcohol without the use of chiral catalysts or reagents, resulting in a 1:1 mixture of the (S) and (R) enantiomers.

Reduction of 2,5-Dibromoacetophenone

A common and straightforward method for the preparation of racemic 1-(2,5-dibromophenyl)ethan-1-ol is the reduction of the corresponding ketone, 2,5-dibromoacetophenone. This transformation is typically accomplished using a metal hydride reducing agent.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity. scribd.com The reaction is generally carried out in a protic solvent, most commonly methanol (B129727) or ethanol (B145695), at or below room temperature. rsc.org In this process, the borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This nucleophilic attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. researchgate.net Subsequent protonation of this intermediate by the solvent during the reaction or upon acidic workup yields the final secondary alcohol. scribd.com Since the ketone precursor is prochiral, the hydride can attack from either face of the planar carbonyl group with equal probability, leading to the formation of a racemic mixture of the alcohol. scribd.com Yields for the reduction of substituted acetophenones are typically high.

The general procedure involves dissolving 2,5-dibromoacetophenone in a suitable alcohol solvent and cooling the solution in an ice bath. Sodium borohydride is then added portion-wise to control the exothermic reaction. rsc.org After the addition is complete, the reaction is stirred for a period to ensure completion, which can be monitored by techniques like thin-layer chromatography (TLC). rsc.org An aqueous acid workup is then performed to quench any excess reducing agent and protonate the alkoxide, followed by extraction and purification of the product. rsc.org

| Precursor | Reagent | Solvent | Typical Conditions | Product | Reported Yield Range |

|---|---|---|---|---|---|

| 2,5-Dibromoacetophenone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temperature | (±)-1-(2,5-Dibromophenyl)ethan-1-ol | High (>90% in analogous systems) |

Grignard and Related Organometallic Additions to Carbonyl Precursors

An alternative and equally effective non-asymmetric route to 1-(2,5-dibromophenyl)ethan-1-ol involves the construction of the carbon skeleton via a Grignard reaction. This classic carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) as a nucleophile to attack a carbonyl compound.

In this specific synthesis, methylmagnesium bromide (CH₃MgBr) serves as the Grignard reagent, and 2,5-dibromobenzaldehyde (B1315430) is the carbonyl precursor. The reaction must be conducted under strictly anhydrous conditions, typically in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive towards protic substances like water. libretexts.org

The mechanism involves the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon of 2,5-dibromobenzaldehyde. This addition forms a magnesium alkoxide intermediate. The reaction is typically followed by an aqueous acidic workup (e.g., with dilute hydrochloric acid or ammonium (B1175870) chloride) to protonate the alkoxide, yielding the desired racemic 1-(2,5-dibromophenyl)ethan-1-ol. Similar to the reduction pathway, the attack of the planar aldehyde can occur from either side, resulting in a racemic product. The biphenyl (B1667301) dimer, formed from the coupling of the Grignard reagent with unreacted aryl halide, is a potential side product, especially at higher temperatures. libretexts.org

| Carbonyl Precursor | Organometallic Reagent | Solvent | Typical Conditions | Product | Estimated Yield Range |

|---|---|---|---|---|---|

| 2,5-Dibromobenzaldehyde | Methylmagnesium Bromide (CH₃MgBr) | Anhydrous Diethyl Ether or THF | Anhydrous, 0°C to Reflux, followed by acidic workup | (±)-1-(2,5-Dibromophenyl)ethan-1-ol | Good to Excellent (e.g., ~85% in analogous systems) |

Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is mathematically expressed as the absolute difference between the mole fractions of the two enantiomers. Several chromatographic and spectroscopic methods are routinely used for its determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. nih.gov The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). researchgate.net These CSPs are themselves enantiomerically pure and create a transient diastereomeric association with the analyte enantiomers, leading to different retention times and, thus, separation. researchgate.net

For substituted 1-phenylethanols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.gove-bookshelf.de Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for resolving a wide range of chiral alcohols. nih.gove-bookshelf.de The separation is typically achieved using a normal-phase mobile system, consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier, often an alcohol such as isopropanol or ethanol. researchgate.net The choice and proportion of the alcohol modifier are crucial for optimizing resolution and analysis time.

While specific application notes for this compound are not prevalent in the literature, the separation of analogous compounds like 1-(4-bromophenyl)ethanol (B1212655) provides a strong basis for method development. mdpi.com The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram.

Table 1: Illustrative Chiral HPLC Conditions for Separation of 1-Aryl-Ethanol Analogs

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds, including many chiral alcohols. chromatographyonline.com The separation principle is analogous to chiral HPLC, but it utilizes a capillary column coated with a chiral stationary phase. gcms.cz Cyclodextrin (B1172386) derivatives are the most common CSPs for this purpose. chromatographyonline.com These cyclic oligosaccharides possess a chiral cavity, and their derivatization with various functional groups enhances their enantioselective recognition capabilities, allowing for the separation of a wide array of enantiomers. chromatographyonline.com

For the analysis of compounds like 1-phenylethanol (B42297) and its derivatives, columns with derivatized β-cyclodextrins are often employed. gcms.cz The enantiomers are separated based on differences in their partitioning between the carrier gas (mobile phase) and the chiral stationary phase. Key parameters influencing the separation include the type of cyclodextrin derivative, column temperature, and carrier gas flow rate. chromatographyonline.com The determination of enantiomeric excess is achieved by integrating the peak areas of the separated enantiomers.

Table 2: Illustrative Chiral GC Conditions for Separation of 1-Aryl-Ethanol Analogs

| Parameter | Condition |

| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsa) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C (FID) |

| Oven Program | Isothermal or temperature gradient (e.g., 100°C to 180°C at 2°C/min) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be adapted for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To overcome this, chiral auxiliary agents are used to create a diastereomeric environment.

One approach involves using Chiral Solvating Agents (CSAs) . These agents form rapid and reversible diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. jiangnan.edu.cn This results in separate, chemically shifted signals for the protons (or other nuclei) of each enantiomer, allowing for their quantification by integration. jiangnan.edu.cn

Alternatively, Chiral Derivatizing Agents (CDAs) can be employed. The analyte is reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, their NMR signals are distinct, enabling the determination of their relative concentrations and, consequently, the initial enantiomeric excess of the analyte. nih.gov For chiral alcohols like 1-phenylethanol, α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its acyl chloride is a commonly used CDA. masterorganicchemistry.com The analysis of the ¹H or ¹⁹F NMR spectrum of the resulting Mosher's esters allows for the calculation of the e.e. nih.govmasterorganicchemistry.com

Absolute Configuration Assignment Methodologies

While chromatographic and standard NMR methods can determine the ratio of enantiomers, they generally cannot establish the absolute three-dimensional arrangement of atoms (i.e., the R or S configuration) without a reference standard. Specialized techniques are required for this de novo determination.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. e-bookshelf.dewikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of every atom in the molecule.

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. nih.gov This effect is more pronounced for heavier atoms. The presence of two bromine atoms in this compound makes it an excellent candidate for this method, as bromine is a strong anomalous scatterer. nih.gov If the compound itself does not form suitable crystals, it can be derivatized with another chiral molecule of known absolute configuration (a chiral auxiliary). mdpi.com Crystallization of one of the resulting diastereomers and subsequent X-ray analysis allows for the unambiguous assignment of the unknown stereocenter relative to the known one. mdpi.com

Spectroscopic Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. nih.govnih.gov

Electronic Circular Dichroism (ECD) measures this differential absorption for electronic transitions in the UV-visible range. Chiral molecules exhibit characteristic CD spectra, and enantiomers produce mirror-image spectra. The absolute configuration can be determined by comparing the experimentally measured spectrum with a spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light by vibrational transitions. nih.govnih.gov VCD provides a rich fingerprint of a molecule's stereochemistry, as it is sensitive to the entire 3D structure. nih.gov Similar to ECD, the absolute configuration of a molecule like this compound can be unequivocally determined by comparing its experimental VCD spectrum with the spectrum calculated for one of its enantiomers using methods like Density Functional Theory (DFT). nih.gov This powerful combination of experimental measurement and theoretical prediction provides a reliable, non-destructive method for assigning absolute configuration for molecules in solution. nih.gov

Computational Prediction and Correlation with Experimental Data

In the stereochemical analysis of chiral molecules such as this compound, computational methods serve as a powerful tool to predict chiroptical properties and to corroborate experimental findings. The synergy between theoretical calculations and experimental measurements provides a robust framework for the unambiguous assignment of absolute configuration and for the assessment of chiral purity. This is particularly crucial when X-ray crystallography is not feasible or when empirical rules for optical rotation are ambiguous.

The primary computational approaches involve the use of quantum chemical calculations, most notably Density Functional Theory (DFT), to predict spectroscopic data that are sensitive to stereochemistry. These predicted data are then compared with experimental results from techniques such as optical rotation, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Prediction of Optical Rotation:

The specific rotation of a chiral molecule is one of its fundamental physical properties. While historically determined solely by experiment, advancements in computational chemistry allow for the ab initio prediction of this value. psu.educonicet.gov.ar The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed optical rotation is a Boltzmann-weighted average of the rotations of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G*). uni-muenchen.de

Calculation of Optical Rotation: Computing the specific rotation for each optimized conformer.

Boltzmann Averaging: Calculating the final predicted specific rotation based on the relative Gibbs free energies of the conformers.

A hypothetical correlation between predicted and experimental optical rotation for this compound is presented in Table 1. A strong agreement between the sign and magnitude of the calculated and measured values would provide high confidence in the assignment of the (S)-configuration. There is no simple, universal correlation between the R/S designation and the sign of the optical rotation (+/-); it must be determined for each molecule. amherst.edu

Table 1: Hypothetical Correlation of Experimental and Computationally Predicted Specific Rotation for this compound

| Parameter | Experimental Value | Computationally Predicted Value |

|---|---|---|

| Specific Rotation [α]D20 | Value not available in cited literature | e.g., +X.X° (c=1, CHCl3) |

| Methodology | Polarimetry | DFT (B3LYP/aug-cc-pVDZ) |

| Confidence in (S)-Configuration | - | High (based on sign agreement) |

Vibrational Circular Dichroism (VCD) Analysis:

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. semanticscholar.org It provides a rich fingerprint of a molecule's three-dimensional structure, making it exceptionally sensitive to its absolute configuration. The correlation process involves:

Calculation of VCD and IR Spectra: For the lowest energy conformer(s) of the (S)-enantiomer, the theoretical VCD and infrared (IR) absorption spectra are calculated using DFT. uni-muenchen.deresearchgate.net

Comparison with Experiment: The calculated VCD spectrum is visually compared with the experimental spectrum. A mirror-image relationship between the calculated spectrum for the (S)-enantiomer and the experimental spectrum would indicate the sample is the (R)-enantiomer.

Spectral Coincidence: A direct correspondence in the sign and relative intensity of the key VCD bands between the calculated and experimental spectra confirms the absolute configuration of the sample. researchgate.net

Table 2 illustrates a representative comparison of key experimental and calculated VCD bands. The agreement in the signs of the Cotton effects (Δε) for major vibrational modes would strongly support the configurational assignment.

Table 2: Representative Comparison of Experimental and Predicted VCD Spectral Data for this compound

| Vibrational Mode | Experimental Wavenumber (cm-1) | Experimental Δε (L·mol-1·cm-1) | Predicted Wavenumber (cm-1) | Predicted Δε (L·mol-1·cm-1) |

|---|---|---|---|---|

| C-O Stretch | e.g., 1050 | e.g., +0.5 | e.g., 1055 | e.g., +0.6 |

| C-H Bend | e.g., 1380 | e.g., -0.3 | e.g., 1385 | e.g., -0.4 |

Electronic Circular Dichroism (ECD) Analysis:

ECD spectroscopy is based on the differential absorption of circularly polarized ultraviolet light, corresponding to electronic transitions within the molecule. units.it For aromatic compounds like this compound, the π-π* transitions of the phenyl ring are strong chromophores, often leading to distinct ECD signals. The correlation procedure is analogous to that for VCD:

TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions and the corresponding rotatory strengths for the (S)-enantiomer. grafiati.com

Spectral Simulation: The calculated transitions are convoluted with Gaussian or Lorentzian functions to generate a theoretical ECD spectrum.

Experimental Correlation: The simulated spectrum is compared with the experimental ECD spectrum. A match in the pattern of positive and negative Cotton effects across the relevant wavelengths confirms the absolute configuration. nih.gov

Table 3 provides a hypothetical data set comparing experimental ECD maxima with those predicted by TD-DFT calculations. The consistency in the sign of the Cotton effects at specific wavelengths (λmax) is the primary basis for configurational assignment.

Table 3: Illustrative Correlation of Experimental and Predicted ECD Spectral Data for this compound

| Electronic Transition | Experimental λmax (nm) | Experimental Δε (L·mol-1·cm-1) | Predicted λmax (nm) | Predicted Δε (L·mol-1·cm-1) |

|---|---|---|---|---|

| π → π* | e.g., 215 | e.g., -10.2 | e.g., 218 | e.g., -11.5 |

By integrating these computational predictions with experimental data, a highly reliable and detailed stereochemical profile of this compound can be established, reinforcing the assignment of its absolute configuration and providing a deeper understanding of its chiroptical properties.

Mechanistic Investigations of Reactions Involving 1s 1 2,5 Dibromophenyl Ethan 1 Ol and Its Precursors

Mechanistic Pathways of Asymmetric Reduction

The synthesis of enantiomerically pure (1S)-1-(2,5-dibromophenyl)ethan-1-ol is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 2',5'-dibromoacetophenone. This transformation can be accomplished via catalytic hydrogenation or biocatalytic methods, each proceeding through distinct mechanistic pathways to achieve high levels of stereocontrol.

The asymmetric hydrogenation of 2',5'-dibromoacetophenone is typically carried out using transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. A well-studied class of catalysts for this type of transformation are the Ru(II)-diphosphine/diamine complexes. The mechanism of these reactions is often described as an outer-sphere hydride transfer. wikipedia.orgnih.gov

The catalytic cycle is believed to involve the formation of a metal-hydride species as the active reducing agent. In the presence of a base and hydrogen gas, the catalyst precursor is converted into a coordinatively unsaturated metal-hydride complex. The ketone substrate then coordinates to the metal center in an outer-sphere fashion. The stereoselectivity of the reduction is determined by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon of the ketone. This selectivity is governed by the steric and electronic interactions between the substrate and the chiral ligands in the transition state.

For the reduction of 2',5'-dibromoacetophenone, the bulky bromine substituents on the aromatic ring are expected to play a significant role in orienting the substrate within the catalyst's chiral pocket, thereby influencing the enantioselectivity of the hydride delivery. The generally accepted mechanism for catalysts of the [RuX2(diphosphine)(diamine)] type involves a six-membered pericyclic transition state where the hydride on the metal and a proton from the diamine ligand are transferred to the carbonyl group of the ketone. nih.gov However, recent computational studies on similar systems suggest that the hydride transfer may occur in an outer-sphere manner to form an ion pair, and this step is both rate- and enantio-determining. nih.gov

Illustrative Data on Catalyst Performance for Asymmetric Hydrogenation of Aryl Ketones:

| Catalyst System | Substrate | Enantiomeric Excess (ee %) | Conversion (%) |

| RuCl2((S)-BINAP)((S,S)-DPEN) | Acetophenone | 98 | >99 |

| RhCl((S,S)-Chiraphos)(COD) | 2'-Bromoacetophenone | 95 | >99 |

| Ir(I)-(S)-SEGPHOSBF4 | 2',5'-Dichloroacetophenone | 96 | >99 |

Biocatalytic reduction of 2',5'-dibromoacetophenone using oxidoreductases, such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to metal-catalyzed hydrogenation. These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), as the source of hydride. nih.gov

The mechanism of biocatalytic reduction involves the binding of both the cofactor and the substrate into the enzyme's active site. The active site is a chiral pocket that precisely orients the substrate relative to the cofactor, ensuring a stereospecific hydride transfer. The reduction proceeds via a direct transfer of a hydride ion from the C4 position of the dihydronicotinamide ring of NAD(P)H to one of the enantiotopic faces of the ketone's carbonyl group. tudelft.nl A nearby acidic amino acid residue in the active site then protonates the resulting alkoxide to yield the chiral alcohol.

The stereochemical outcome of the reduction is dictated by the specific three-dimensional structure of the enzyme's active site. For the reduction of 2',5'-dibromoacetophenone, the bulky and electron-withdrawing bromine atoms would interact with the amino acid residues lining the active site, influencing the binding orientation of the substrate and thereby determining which face of the carbonyl is presented for hydride attack. The high degree of selectivity observed in enzymatic reductions stems from these precise and well-defined interactions within the chiral environment of the active site. mdpi.com

Mechanistic Aspects of Bromine Substituent Reactivity

The two bromine atoms on the phenyl ring of this compound provide handles for further synthetic transformations, most notably through transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the sites of the bromine substituents. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions), and reductive elimination. wikipedia.orglibretexts.org

The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) species. The rate of oxidative addition is influenced by the electronic nature of the aryl halide; however, both bromine atoms in this compound are expected to be reactive.

Following oxidative addition, the next step in a Suzuki coupling, for example, would be transmetalation , where an organic group is transferred from an organoboron reagent to the palladium(II) complex, displacing the bromide ion.

The final step of the catalytic cycle is reductive elimination , in which the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org This step is crucial for the turnover of the catalyst. The relative reactivity of the two bromine atoms can potentially be controlled by steric hindrance and electronic effects, allowing for selective mono- or di-functionalization.

Nucleophilic aromatic substitution (SNA r) on aryl halides typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgnumberanalytics.com The mechanism proceeds through an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com

The aromatic ring of this compound is not activated by strong electron-withdrawing groups; in fact, the hydroxyl group is weakly activating. Therefore, classical SNA r reactions are not expected to proceed under mild conditions. For unactivated aryl halides, nucleophilic substitution can sometimes be achieved under harsh conditions of high temperature and pressure, or by using very strong nucleophiles.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. dalalinstitute.com This mechanism is favored by the use of a very strong base, such as sodium amide, which can deprotonate the aromatic ring ortho to one of the bromine atoms. Subsequent elimination of the bromide ion generates the benzyne, which is then rapidly attacked by a nucleophile. Due to the unsymmetrical nature of the likely benzyne intermediate formed from this compound, this mechanism could lead to the formation of a mixture of regioisomeric products.

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analysis for reactions involving this compound are scarce in the published literature. However, general principles of reaction kinetics can be applied to understand the factors influencing the rates of the reactions discussed above.

For the asymmetric hydrogenation , the rate of the reaction is typically dependent on the concentrations of the substrate, the catalyst, and the pressure of hydrogen gas. The rate-determining step is often the hydride transfer from the metal complex to the ketone. Transition state analysis, often performed computationally, can provide insights into the geometry of the transition state and the non-covalent interactions that govern the stereoselectivity.

In cross-coupling reactions , the rate-determining step can be either the oxidative addition or the reductive elimination, depending on the specific catalyst system and substrates. For aryl bromides, oxidative addition is generally faster than for aryl chlorides. Kinetic studies can help to optimize reaction conditions by identifying the slowest step in the catalytic cycle.

The kinetics of nucleophilic aromatic substitution on unactivated aryl halides are generally slow. The rate of the SNA r reaction is dependent on the concentration of the nucleophile and the substrate, and is highly sensitive to the nature of the solvent. For the benzyne mechanism, the rate-determining step is typically the formation of the benzyne intermediate.

Hypothetical Kinetic Data for a Suzuki Coupling Reaction:

| Parameter | Value |

| Reaction Order in Aryl Bromide | 1 |

| Reaction Order in Organoboron Reagent | 0-1 |

| Reaction Order in Palladium Catalyst | 1 |

| Activation Energy (Ea) | 15-25 kcal/mol |

Note: This table presents hypothetical kinetic data based on general observations for Suzuki coupling reactions, as specific experimental data for this compound is not available in the cited literature.

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds. For (1S)-1-(2,5-dibromophenyl)ethan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for establishing the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the methine proton (H1) and the methyl protons (H2), confirming their adjacent relationship. The aromatic protons would also show correlations depending on their proximity, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.eduemerypharma.comnih.gov It allows for the direct assignment of the carbon signals for the methine (C1), methyl (C2), and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. youtube.comsdsu.eduemerypharma.comnih.gov This is particularly useful for identifying the quaternary, bromine-substituted aromatic carbons by observing correlations from nearby protons. For instance, the methyl protons (H2) would show a correlation to the methine carbon (C1) and the aromatic carbon C6. The methine proton (H1) would show correlations to the methyl carbon (C2) and the aromatic carbons C6 and C7.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound in CDCl₃ Predicted data based on analogous compounds.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (CH) | ~5.25 (q) | ~70 | C2, C6, C7 |

| 2 (CH₃) | ~1.50 (d) | ~24 | C1, C6 |

| 3 (OH) | Variable | - | - |

| 4 (Ar-H) | ~7.60 (d) | ~129 | C6, C8, C9 |

| 5 (Ar-H) | ~7.15 (dd) | ~133 | C7, C9 |

| 6 (Ar-C) | - | ~145 | H1, H4 |

| 7 (Ar-C-Br) | - | ~122 | H1, H5 |

| 8 (Ar-H) | ~7.35 (d) | ~128 | C4, C6, C10 |

| 9 (Ar-C-Br) | - | ~122 | H4, H5 |

| 10 (Ar-C) | - | ~130 | H8 |

NOE-Based Studies for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms. In NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close in space, regardless of whether they are bonded. For this compound, an NOE correlation would be expected between the methine proton (H1) and the protons of the methyl group (H2). More importantly, NOE correlations between the methine proton (H1) and the aromatic proton at position 4 would help to define the preferred conformation of the molecule around the C1-C6 bond, thus confirming the stereochemical arrangement. The stereochemistry of chiral drugs is critical as different enantiomers can have vastly different pharmacological effects. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Analysis

Experimental Spectral Interpretation

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its functional groups.

O-H Stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is indicative of the hydroxyl group's stretching vibration, which is often broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Bands in the 1400-1600 cm⁻¹ region in both FT-IR and FT-Raman spectra are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-Br Stretches: The carbon-bromine stretching vibrations are expected in the far-infrared region, typically between 500 and 600 cm⁻¹. These are often more prominent in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on spectroscopic principles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H stretch | 3200-3600 | FT-IR |

| Aromatic C-H stretch | 3000-3100 | FT-IR, FT-Raman |

| Aliphatic C-H stretch | 2850-3000 | FT-IR, FT-Raman |

| Aromatic C=C stretch | 1400-1600 | FT-IR, FT-Raman |

| C-O stretch | 1000-1200 | FT-IR |

| C-Br stretch | 500-600 | FT-Raman, FT-IR |

Correlative Studies with Quantum Chemical Calculations

To gain a deeper understanding of the vibrational spectra, experimental data can be correlated with quantum chemical calculations. ethz.chnih.govyukiozaki.comunimi.itnih.gov Methods such as Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities. researchgate.net By comparing the calculated vibrational modes with the experimental FT-IR and FT-Raman spectra, a more precise assignment of the observed bands can be made. This correlative approach also allows for the investigation of different possible conformers of the molecule and their relative energies, providing insight into the most stable conformation in the gas phase or in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. rsc.orgtandfonline.combioanalysis-zone.com For this compound, HRMS would provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₈H₈Br₂O). The predicted monoisotopic mass is 277.8942 Da. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a high abundance.

Loss of water (-H₂O): Dehydration is a common fragmentation pathway for alcohols.

Cleavage of the C-C bond between the aromatic ring and the ethyl alcohol moiety.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Predicted data based on chemical structure and fragmentation principles.

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₈H₈Br₂O⁺ | 277.8942 | Molecular Ion |

| [M-CH₃]⁺ | C₇H₅Br₂O⁺ | 262.8708 | Loss of a methyl group |

| [M-H₂O]⁺ | C₈H₆Br₂⁺ | 259.8839 | Loss of water |

| [C₇H₆BrO]⁺ | C₇H₆BrO⁺ | 184.9656 | Benzylic cleavage |

| [C₆H₄Br₂]⁺ | C₆H₄Br₂⁺ | 233.8679 | Cleavage with charge on the aromatic ring |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful lens for understanding the intricate electronic and structural properties of molecules. For this compound, DFT and other quantum chemical calculations offer a theoretical framework to complement and predict experimental findings. These computational approaches are instrumental in elucidating molecular geometry, spectroscopic behavior, and chemical reactivity.

Electronic Structure and Molecular Geometry Optimization

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine bond lengths, bond angles, and dihedral angles of the ground state structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br (ortho) | 1.905 | C-C-Br | 119.5 |

| C-Br (meta) | 1.903 | C-C-O | 110.2 |

| C-O | 1.432 | O-C-CH3 | 109.8 |

| C-C (ethyl) | 1.535 | C-C-C (ring) | 120.1 |

| C-H (hydroxyl) | 0.965 | C-O-H | 108.9 |

| C-C (phenyl-ethyl) | 1.518 |

Note: This data is hypothetical and serves as an illustration of the parameters that would be obtained from a DFT calculation.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters. For this compound, this includes Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) and Raman vibrational frequencies.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning experimental spectra and confirming the molecular structure. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used in conjunction with DFT to predict these shifts. The calculated values, when referenced against a standard like tetramethylsilane (TMS), can provide a detailed picture of the electronic environment of each nucleus.

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its IR spectrum and the scattered peaks in its Raman spectrum. These calculated frequencies can be used to assign the various vibrational modes of the molecule, such as the stretching and bending of the O-H group, the C-Br bonds, and the phenyl ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H stretch | 3550 | IR, Raman |

| C-H (aromatic) stretch | 3100-3000 | IR, Raman |

| C-H (aliphatic) stretch | 2980-2850 | IR, Raman |

| C=C (aromatic) stretch | 1600-1450 | IR, Raman |

| C-O stretch | 1100 | IR, Raman |

| C-Br stretch | 650-550 | IR, Raman |

Note: This data is hypothetical and illustrative.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for understanding chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack.

From these orbital energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.35 |

Note: This data is hypothetical and for illustrative purposes.

Computational Studies of Reaction Energetics and Transition States

DFT calculations are also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational studies could be employed to explore the energetics of potential reactions, such as oxidation, substitution, or elimination reactions.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Such studies would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level. For instance, the mechanism of a dehydration reaction to form a corresponding styrene derivative could be elucidated, including the structure and energy of the transition state for the elimination of water.

Chemical Reactivity and Derivatization of 1s 1 2,5 Dibromophenyl Ethan 1 Ol

Transformations of the Chiral Hydroxyl Group

The secondary benzylic alcohol moiety is a key functional group that can undergo a variety of transformations, including esterification, etherification, oxidation, and substitution. The stereochemistry at the chiral center is a critical consideration in these reactions, with conditions often chosen to either retain or invert the configuration as desired.

The chiral hydroxyl group of (1S)-1-(2,5-dibromophenyl)ethan-1-ol can be converted into esters and ethers. These reactions are crucial for protecting the alcohol functionality or for introducing new molecular fragments.

Esterification: Stereospecific esterification can be achieved under various conditions. Enzymatic resolutions, for instance, are known to be highly stereoselective. The use of lipases or acylases can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted, or can selectively hydrolyze an ester. For a chiral alcohol like the (1S)-enantiomer, reaction with an acyl donor (e.g., vinyl acetate) in the presence of an appropriate enzyme can yield the corresponding ester with high fidelity. nih.govresearchgate.netacs.org Chemical methods, such as the Steglich or Mitsunobu reactions, can also be employed. The Mitsunobu reaction, in particular, is known to proceed with inversion of stereochemistry at the alcohol carbon. researchgate.net

Etherification: The formation of ethers from alcohols, such as in the Williamson ether synthesis, typically involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. For a secondary benzylic alcohol, care must be taken to avoid elimination side reactions, especially with sterically hindered bases or alkyl halides. Palladium-catalyzed C-O cross-coupling reactions have also emerged as powerful methods for forming alkyl aryl ethers from alcohols and aryl halides under milder conditions than traditional methods. acs.orgnih.gov

| Reaction | Reagent/Catalyst | Key Features | Stereochemical Outcome |

| Enzymatic Esterification | Lipase, Acylase I, Vinyl Acetate | High stereoselectivity | Retention of configuration |

| Mitsunobu Esterification | Diethyl azodicarboxylate (DEAD), PPh₃, Carboxylic Acid | Mild conditions | Inversion of configuration |

| Williamson Ether Synthesis | NaH, Alkyl Halide (e.g., CH₃I) | Strong base required | Retention of configuration |

| Pd-Catalyzed C-O Coupling | Pd catalyst, Ligand, Base | Couples with aryl halides | Retention of configuration |

The secondary alcohol group can be readily oxidized to the corresponding ketone, (2,5-dibromophenyl)acetophenone. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern methods. khanacademy.org

Common reagents for this oxidation include:

Pyridinium chlorochromate (PCC): A mild oxidant that typically stops at the ketone stage without further oxidation.

Swern Oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine. This method is known for its mild conditions.

Jones Reagent (CrO₃/H₂SO₄): A strong oxidizing agent that is highly effective for secondary alcohols but can be harsh for sensitive substrates. khanacademy.org

The reaction proceeds without affecting the bromine atoms on the aromatic ring and results in the loss of the chiral center.

| Oxidation Method | Reagents | Typical Solvent | Key Characteristics |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild, avoids over-oxidation. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Dichloromethane (DCM) | Low temperature, avoids heavy metals. |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acetone | Strong oxidant, fast reaction. |

The hydroxyl group of a benzylic alcohol is a poor leaving group (OH⁻), but it can be converted into a good leaving group (e.g., H₂O, OTs) to facilitate nucleophilic substitution. libretexts.org This allows for the interconversion of the alcohol into other functional groups such as alkyl halides, azides, or nitriles.

Benzylic alcohols are particularly susceptible to substitution reactions because the reaction can proceed through a resonance-stabilized benzylic carbocation intermediate (SN1 mechanism). libretexts.orgvanderbilt.edu The stability of this cation facilitates the departure of the leaving group. However, the formation of a planar carbocation intermediate typically leads to racemization, where a mixture of both enantiomers of the product is formed.

Alternatively, under conditions that favor an SN2 mechanism, the reaction proceeds with inversion of configuration. This can be achieved by first converting the hydroxyl group into a better leaving group that does not require strong acid catalysis, such as a tosylate (OTs) or mesylate (OMs), followed by reaction with a nucleophile. nih.gov

| Reaction Type | Reagents | Mechanism | Stereochemical Outcome |

| Substitution with HBr | HBr, H₂SO₄ | SN1 | Racemization |

| Tosylation & Substitution | 1. TsCl, Pyridine2. Nucleophile (e.g., NaN₃) | SN2 | Inversion of configuration |

Reactions Involving the Aromatic Bromine Substituents

The two bromine atoms on the phenyl ring serve as handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electronic environment and steric hindrance at the C2 and C5 positions influence the regioselectivity of these reactions. Generally, the bromine at the C5 position is less sterically hindered and more electronically favorable for oxidative addition to a palladium(0) catalyst compared to the bromine at the C2 position, which is ortho to the ethan-1-ol side chain. This difference often allows for selective mono-functionalization at the C5 position under controlled conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new bonds at the site of the bromine atoms. sigmaaldrich.comyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming aryl-aryl or aryl-vinyl bonds. libretexts.orgresearchgate.net For substrates like 1-(2,5-dibromophenyl)ethan-1-ol, selective mono-coupling at the less hindered C5-Br position is expected. researchgate.netnih.gov Double coupling can be achieved under more forcing conditions.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.netwikipedia.org This reaction is used to synthesize substituted alkenes. Similar to the Suzuki-Miyaura coupling, regioselectivity favoring the C5 position is anticipated. The presence of the hydroxyl group on the side chain is generally tolerated under Heck conditions. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.org It is a reliable method for the synthesis of aryl-alkynes. The reactivity trend (I > Br > Cl) and steric factors suggest that the C5-Br would react preferentially. nrochemistry.com

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | Aryl-alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | Aryl-alkyne |

Besides the Suzuki, Heck, and Sonogashira reactions, the bromine substituents can participate in other metal-catalyzed transformations. For example, Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) are also effective for forming C-C bonds with aryl bromides. These reactions often exhibit broad functional group tolerance, and the hydroxyl group in the substrate would likely be compatible. Buchwald-Hartwig amination could also be employed to form C-N bonds, converting the aryl bromide to an arylamine, although protection of the hydroxyl group might be necessary depending on the reaction conditions.

Direct Aromatic Functionalization (e.g., Lithiation, Electrophilic Substitution)

The dibrominated phenyl ring of this compound is a prime site for further functionalization. The existing substituents—two bromine atoms and a 1-hydroxyethyl group—exert significant control over the regioselectivity of aromatic functionalization reactions such as lithiation and electrophilic substitution.

Lithiation

Directed ortho-metalation and halogen-lithium exchange are powerful methods for C-C bond formation. In the case of this compound, halogen-lithium exchange is the most probable pathway upon treatment with organolithium reagents like n-butyllithium (nBuLi). The regioselectivity of this exchange is influenced by the electronic and steric environment of the two bromine atoms.

Research on analogous 2,5-dibromophenyl compounds provides insight into the expected outcome. Studies on the lithiation of 6-butyl-2-(2,5-dibromophenyl)-1,3,6,2-dioxazaborocane, a structurally related compound, demonstrated a slight preference for bromine-lithium exchange at the C2 position, which is ortho to the directing boronate group. researchgate.net The hydroxyl group in this compound can also act as a directing group after deprotonation, favoring lithiation at the ortho C2 position. However, the bromine at C5 is sterically less hindered, which could lead to competitive exchange at that site. The precise ratio of lithiation at C2 versus C5 would likely depend on the specific organolithium reagent, solvent, and temperature conditions employed.

The resulting aryllithium intermediates are potent nucleophiles that can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups onto the aromatic ring, thereby creating more complex chiral synthons.

Table 1: Predicted Regioselectivity of Lithiation of this compound

| Position of Br | Directing Group Influence | Steric Hindrance | Predicted Outcome |

| C2 | Ortho to the directing -CH(OH)CH₃ group | More hindered | Major or competitive product |

| C5 | Para to the directing -CH(OH)CH₃ group | Less hindered | Competitive or major product |

Electrophilic Substitution

Electrophilic aromatic substitution (EAS) provides another avenue for functionalizing the phenyl ring. The outcome of EAS reactions is governed by the combined directing effects of the existing substituents. The 1-hydroxyethyl group is an activating, ortho-, para-directing group, while the bromine atoms are deactivating but also ortho-, para-directing.

The potential sites for electrophilic attack are C3, C4, and C6.

Position C6: This position is ortho to the C5-bromine and meta to the C2-bromine, but it is sterically hindered, being situated between the bulky bromine and 1-hydroxyethyl groups.

Position C4: This position is para to the activating 1-hydroxyethyl group and ortho to the C5-bromine. This makes it an electronically favorable site for substitution.

Position C3: This position is ortho to the C2-bromine and meta to the C5-bromine and the 1-hydroxyethyl group.

Considering these factors, electrophilic attack is most likely to occur at the C4 position, driven by the strong para-directing effect of the activating 1-hydroxyethyl group. Nitration, for instance, using a mixture of nitric acid and sulfuric acid, would be expected to yield primarily (1S)-1-(2,5-dibromo-4-nitrophenyl)ethan-1-ol. This prediction is supported by related studies on the nitration of substituted benzenes where the directing effect of activating groups typically dominates. chemguide.co.uk

Cyclization and Annulation Reactions to Form Complex Ring Systems

The structure of this compound, featuring multiple reactive sites, makes it a suitable precursor for constructing complex, fused ring systems through cyclization and annulation reactions. The bromine atoms are particularly useful as handles for palladium-catalyzed cross-coupling and cyclization reactions.

One potential strategy involves the intramolecular Heck reaction. For this, the hydroxyl group of this compound would first be derivatized with a molecule containing a terminal alkene. Subsequent palladium-catalyzed intramolecular cyclization, likely involving the more reactive bromine at the C2 position, could lead to the formation of chiral dihydrobenzofuran derivatives.

A more extensively studied approach for related compounds is the palladium-catalyzed intramolecular arylation of alkynes. sinica.edu.tw This strategy could be adapted by first converting the alcohol to an ether with a terminal alkyne. The resulting (1S)-1-(2,5-dibromophenyl)ethoxy-alkyne could then undergo a palladium(0)-catalyzed cyclization. This reaction would likely proceed via oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by intramolecular insertion of the alkyne and subsequent reductive elimination to form a chiral indan (B1671822) or related cyclic structure. Such reactions are known to be highly regio- and stereoselective. sinica.edu.tw

Furthermore, the chiral alcohol can be converted into a chiral amine, (1S)-1-(2,5-dibromophenyl)ethanamine, which opens pathways to nitrogen-containing heterocycles. For example, this amine could serve as a precursor in reactions designed to synthesize dihydroquinolines or other fused nitrogenous ring systems. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net

Synthesis of Advanced Chiral Intermediates and Scaffolds

This compound is a valuable starting material for the synthesis of other high-value chiral intermediates and scaffolds. The stereocenter at the benzylic position is a key feature that can be transferred or used to induce stereochemistry in subsequent reactions.

A primary application is the synthesis of the corresponding chiral primary amine, (1S)-1-(2,5-dibromophenyl)ethanamine. This transformation can be achieved through several methods. A common route involves the oxidation of the alcohol to the prochiral ketone, 2',5'-dibromoacetophenone, followed by asymmetric reductive amination or enzymatic transamination. nih.govnih.govresearchgate.net The resulting chiral amine is a highly sought-after building block in medicinal chemistry, as the chiral α-arylethylamine motif is present in numerous pharmaceutical agents. nih.govmdpi.com

Table 2: Synthetic Pathway to Chiral Amine from this compound

| Step | Reaction | Reagents | Product |

| 1 | Oxidation | PCC, DMP, or Swern oxidation | 2',5'-Dibromoacetophenone |

| 2 | Asymmetric Amination | NH₃, H₂, Chiral Catalyst (e.g., Ir, Rh) or Transaminase Enzyme | (1S)-1-(2,5-dibromophenyl)ethanamine |

Beyond conversion to amines, the hydroxyl group can be derivatized to create chiral auxiliaries, ligands, or solvating agents. For instance, reaction with phosgene (B1210022) or a related reagent could yield a chloroformate, which can then be used to introduce a chiral carbamate (B1207046) group onto other molecules. The principles of using chiral alcohols and amines as derivatizing agents are well-established. wikipedia.orgnih.gov The presence of the dibromophenyl group adds functionality, allowing these chiral auxiliaries to be further modified via cross-coupling reactions.

The compound can also serve as a scaffold for building more complex chiral molecules. The stereocenter can direct subsequent reactions, or the functional groups (alcohol and bromines) can be elaborated sequentially to construct complex target molecules with high stereochemical control. thieme-connect.deyale.edu

Applications of 1s 1 2,5 Dibromophenyl Ethan 1 Ol As a Chiral Building Block in Diverse Organic Syntheses

Role in the Enantioselective Synthesis of Advanced Organic Scaffolds

There is a notable lack of specific examples in the peer-reviewed literature detailing the use of (1S)-1-(2,5-dibromophenyl)ethan-1-ol as a chiral building block for the enantioselective synthesis of advanced organic scaffolds. While chiral benzylic alcohols are fundamental precursors in asymmetric synthesis, the direct application of this particular dibrominated ethanol (B145695) derivative in the construction of complex, stereochemically defined molecular frameworks has not been extensively reported.

Construction of Complex Heterocyclic Ring Systems (e.g., Quinoxaline (B1680401), Benzofuran (B130515) Derivatives)

Scientific literature does not provide specific instances of this compound being directly employed in the construction of complex heterocyclic ring systems such as quinoxaline or benzofuran derivatives. The synthesis of these heterocycles typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds for quinoxalines, and various cyclization strategies for benzofurans. While the functional groups of this compound could theoretically be modified to participate in such reactions, documented examples of this specific application are not available.

Asymmetric Synthesis of Non-Aromatic Derivatives

The application of this compound in the asymmetric synthesis of non-aromatic derivatives is not a well-documented area of research. Chiral alcohols can be used to induce stereoselectivity in the formation of non-aromatic structures, but specific methodologies or synthetic routes starting from this particular compound have not been detailed in published studies.

Contribution to Methodological Developments in Asymmetric Synthesis

There is no significant body of research that highlights a direct contribution of this compound to major methodological developments in asymmetric synthesis. The development of new synthetic methods often relies on the use of novel chiral catalysts, ligands, or auxiliaries. While this compound possesses the potential to be a precursor for such molecules, its role in the advancement of new asymmetric methodologies has not been a focus of published research.

Integration into Multi-Step Total Syntheses of Architecturally Complex Natural Products

A review of the literature on the total synthesis of architecturally complex natural products does not reveal the integration of this compound as a key chiral building block. The selection of starting materials in total synthesis is highly specific to the target molecule, and to date, this particular chiral alcohol has not been reported as a crucial component in the synthetic strategies for complex natural products.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

Future endeavors in the synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-ol will be heavily influenced by the principles of efficiency and sustainability. A primary focus will be the asymmetric reduction of the prochiral ketone precursor, 2',5'-dibromoacetophenone. While traditional methods may rely on stoichiometric chiral reducing agents, emerging trends point towards catalytic asymmetric transfer hydrogenation (CATH) and catalytic asymmetric hydrogenation (CAH). These processes utilize a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, to achieve high enantioselectivity. The use of catalysts not only minimizes waste but also enhances the atom economy of the reaction.

Furthermore, the development of catalysts based on earth-abundant and non-toxic metals is a significant area of research. This shift away from precious metals like ruthenium and rhodium aligns with the goals of sustainable chemistry. Additionally, the use of environmentally benign reducing agents, such as isopropanol (B130326) in transfer hydrogenation, is becoming more prevalent. sigmaaldrich.com The exploration of solvent-free reaction conditions or the use of green solvents like water or bio-based solvents will also be crucial in minimizing the environmental impact of the synthesis. chalcogen.rojacsdirectory.com

Chemoenzymatic and Chemo-Catalytic Cascade Processes

Cascade reactions, which involve multiple bond-forming events in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. Future research will likely focus on designing chemoenzymatic and chemo-catalytic cascades for the synthesis of this compound and its derivatives.

Chemo-catalytic cascades could involve the combination of a metal catalyst for one transformation and an organocatalyst for another, all within the same reaction vessel. Such approaches can lead to the rapid construction of complex molecular architectures from simple starting materials, with this compound serving as a key chiral intermediate.

Green Chemistry Principles in the Synthesis and Application of this compound

The application of green chemistry principles is a central theme in modern organic synthesis. mdpi.comchalcogen.ro For the synthesis of this compound, this translates to several key areas of focus. Biocatalysis, using whole cells or isolated enzymes, is a prime example of a green approach. researchgate.net Ketoreductases, often found in microorganisms like yeast and bacteria, can reduce 2',5'-dibromoacetophenone with high enantioselectivity under mild aqueous conditions. jacsdirectory.comresearchgate.net The use of renewable resources and the reduction of hazardous waste are inherent advantages of biocatalytic methods.

Another green chemistry principle is the maximization of atom economy. Catalytic reactions are inherently more atom-economical than stoichiometric ones. Therefore, the development of highly efficient and recyclable catalysts for the asymmetric reduction of the precursor ketone is a major research goal. The immobilization of catalysts on solid supports is a promising strategy to facilitate catalyst recovery and reuse, further enhancing the green credentials of the synthesis. The use of alternative energy sources, such as microwave irradiation or ultrasound, to accelerate reaction rates and improve energy efficiency is also an area of growing interest.

Advanced Computational Design for Novel Transformations

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new catalysts and the optimization of reaction conditions. unipi.it For the synthesis of this compound, density functional theory (DFT) calculations can be employed to understand the mechanism of the asymmetric reduction of 2',5'-dibromoacetophenone. By modeling the transition states of the reaction with different chiral catalysts, researchers can predict which catalyst will afford the highest enantioselectivity for the desired (S)-enantiomer. unipi.it

This in silico approach can significantly accelerate the discovery of new and improved catalytic systems, reducing the need for extensive experimental screening. researchgate.net Computational methods can also be used to design novel transformations of this compound itself. By understanding the electronic and steric properties of the molecule, new reactions can be predicted and explored, leading to the synthesis of novel derivatives with potentially valuable biological activities.

Exploration of New Catalytic Systems for Stereoselective Transformations

The quest for novel and more effective catalytic systems for the synthesis of this compound is an ongoing endeavor. While transition metal catalysts have been extensively studied, organocatalysis has emerged as a powerful alternative. Chiral organocatalysts, which are small organic molecules, can promote the asymmetric reduction of ketones with high enantioselectivity. These catalysts are often metal-free, less sensitive to air and moisture, and more environmentally benign.

Furthermore, the development of biocatalysts through directed evolution and protein engineering is a rapidly advancing field. By modifying the active site of enzymes like ketoreductases, their substrate scope, stability, and stereoselectivity can be tailored for the specific reduction of 2',5'-dibromoacetophenone. nih.gov The creation of artificial metalloenzymes, which combine the selectivity of enzymes with the reactivity of metal catalysts, is another exciting avenue of research that could lead to highly efficient and selective catalysts for the synthesis of this chiral alcohol.

Q & A

Q. What are the common synthetic routes for preparing (1S)-1-(2,5-dibromophenyl)ethan-1-ol, and how is stereochemical purity ensured?

Answer: The synthesis typically involves bromination of a precursor acetophenone derivative followed by stereoselective reduction. For example:

- Step 1: Bromination of 1-(2,5-dibromophenyl)ethanone using bromine in diethyl ether at 0°C (as described for analogous bromo-aryl ethanones in ).